5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine
Overview
Description
HG-14-10-04 is an inhibitor of anaplastic lymphoma kinase (ALK).
HG-14-10-04 is a novel potent and specific ALK inhibitor.
Scientific Research Applications
Aminopyrimidine derivatives have been studied for their pharmacological potential, particularly as 5-HT1A partial agonists. These compounds, including variants of the specified chemical, show moderate potency and metabolic stability in binding and functional assays (Dounay et al., 2009).
Piperidine-containing pyrimidine imines have been synthesized and evaluated for their antibacterial activity. The synthesis process and biological evaluation highlight the potential of these compounds in antimicrobial applications (Merugu, Ramesh & Sreenivasulu, 2010).
Indolebutylamines, closely related to the specified chemical, have been identified as selective 5-HT(1A) agonists. These compounds exhibit high receptor specificity and affinity, making them potential pharmacological tools in mood disorder studies (Heinrich et al., 2004).
Pyrimidine-based compounds have been investigated for their pesticidal activities, highlighting the versatility of these molecules in different applications including mosquito larvicidal and fungicidal properties (Choi et al., 2015).
Novel Mannich bases derived from pyrimidine have been synthesized and shown to exhibit anticancer activities against prostate cancer cells. This research suggests the potential of pyrimidine derivatives in cancer therapy (Demirci & Demirbas, 2019).
Mechanism of Action
Target of Action
HG-14-10-04, also known as 5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine, is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR) . These proteins are key targets due to their crucial roles in cell growth and proliferation.
Mode of Action
HG-14-10-04 interacts with its targets by binding to the active sites of ALK and mutant EGFR, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell proliferation and survival.
Biochemical Pathways
The primary biochemical pathways affected by HG-14-10-04 are those downstream of ALK and EGFR. These include the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are involved in cell growth, proliferation, and survival .
Pharmacokinetics
It is soluble in dmso, which suggests it may have good bioavailability .
Result of Action
By inhibiting ALK and mutant EGFR, HG-14-10-04 can potentially halt the growth and proliferation of cancer cells. This could lead to cell death and a reduction in tumor size .
Action Environment
The efficacy and stability of HG-14-10-04 can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules or drugs can impact the compound’s effectiveness through potential drug-drug interactions .
properties
IUPAC Name |
5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN7O/c1-35-13-15-37(16-14-35)20-9-11-36(12-10-20)21-7-8-26(27(17-21)38-2)33-29-32-19-24(30)28(34-29)23-18-31-25-6-4-3-5-22(23)25/h3-8,17-20,31H,9-16H2,1-2H3,(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYNCLKDKCPYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)C5=CNC6=CC=CC=C65)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025927 | |
Record name | 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1356962-34-9 | |
Record name | 5-Chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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